molecular formula C5H10N2O4 B1329785 Glycyl-dl-serine CAS No. 687-38-7

Glycyl-dl-serine

Cat. No. B1329785
CAS RN: 687-38-7
M. Wt: 162.14 g/mol
InChI Key: BCCRXDTUTZHDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-dl-serine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a dipeptide composed of glycine and serine amino acids, which can be synthesized through different chemical reactions. The compound has been explored for its ability to form complexes with metals, its role in biological systems, and its potential use in peptide synthesis.

Synthesis Analysis

The synthesis of dl-serine can be achieved through the interaction of formaldehyde with glycine in an alkaline aqueous solution containing catalytic amounts of copper sulfate. This single-step synthesis results in dl-serine along with a second ninhydrin-reactive substance . Additionally, dl-serine can be synthesized from glycerol through a process involving catalytic oxidation in the presence of ammonia, followed by reductive amination over an Ru-Pd/C catalyst . In another study, the synthesis of glycosylated polypeptides demonstrates the use of dl-serine in the synthesis of complex molecules, such as a 40-residue glycopeptide, through a repetitive peptide segment ligation strategy .

Molecular Structure Analysis

The molecular structure of glycyl-dl-serine has been studied in the context of its ability to form complexes with metals. For instance, the coordination selectivity of copper(II) with glycyl-dl-serine has been examined, revealing that the dipeptide can form binary and ternary complexes with copper(II) ions . An Au(III) complex of glycyl-S-serine has also been investigated using various spectroscopic techniques, indicating that the metal ion coordinates as a tridentate through the amino, amide nitrogen, and carboxylate oxygen groups .

Chemical Reactions Analysis

Glycyl-dl-serine is involved in various chemical reactions, particularly in the formation of complexes with metal ions. The coordination behavior of dipeptides like glycyl-dl-serine in their copper(II) binary and ternary complexes has been a focus of research, with studies showing the influence of side chain donor groups on complex formation . The compound's reactivity in substitution reactions has also been explored, such as the conversion of cysteine residues to serine residues in glycosylated polypeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycyl-dl-serine and its derivatives have been analyzed in several studies. For example, the stability of serine glycosides in acid and alkali has been determined to understand the influence of substituents on the amino and carboxyl groups of the serine moiety . The ESR study of copper(II)–glycyl-l-serine systems has provided insights into the formation constants and coordination modes of various species, contributing to the understanding of the compound's chemical behavior .

Scientific Research Applications

  • Protein Enzyme Inactivation Mechanism

    • Glycyl-DL-serine is involved in studies exploring the mechanism of reversible inactivation of protein enzymes by formic acid. This research shows that glycyl-DL-serine can transform into O-formyl derivatives under certain conditions, which is significant for understanding enzyme inactivation mechanisms (Josefsson, 1966).
  • Thermodynamics and Buffer Potential

    • The thermodynamic properties of glycyl-DL-serine, such as dissociation constants and thermodynamic quantities, have been investigated. This research is crucial for understanding how changes in the substituents on the α-carbon atom affect the dissociation of NH3+ in glycyl peptides and the suitability of these compounds as buffers in the physiological pH range (Naidoo & Sankar, 1998).
  • Hydrolysis Kinetics

    • Studies on the hydrolysis kinetics of serine peptides, including glycyl-DL-serine, provide insights into the O → N migration in these peptides. This research contributes to the understanding of peptide interconversion and hydrolysis catalyzed by certain proteolytic enzymes (Hartmann & Heidberg, 1964).
  • Copper(II) Complex Formation

    • Glycyl-DL-serine has been used in studies examining the coordination behavior in copper(II) binary and ternary complexes with dipeptides. These findings are significant for understanding the influence of side chain donor groups on complex formation (Shelke, 1983).
  • Synthesis of DL-Serine

    • Research on the synthesis of DL-serine from glycerol explores new routes for the production of this and related amino acids, highlighting the potential for industrial synthesis (Kimura & Tsuto, 1993).
  • Peptide Synthesis and Racemization

    • Studies on the synthesis of DL-serine peptides and the separation of diastereomers contribute to the broader understanding of peptide synthesis and the potential for racemization in these processes (Izumiya, Muraoka & Aoyagi, 1971).

Safety And Hazards

Glycyl-dl-serine should be handled in a well-ventilated place. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research could focus on the role of Glycyl-dl-serine in the regulation of metabolism. For instance, under serine starvation, cells respond to growth pressure by activating key enzymes to amplify the SSP rate .

properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988392
Record name N-(2-Amino-1-hydroxyethylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Serine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycyl-dl-serine

CAS RN

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3
Record name Glycylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Glycyl-DL-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC524160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC523194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC163326
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxyethylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-DL-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycyl-D,L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-dl-serine
Reactant of Route 2
Reactant of Route 2
Glycyl-dl-serine
Reactant of Route 3
Reactant of Route 3
Glycyl-dl-serine
Reactant of Route 4
Reactant of Route 4
Glycyl-dl-serine
Reactant of Route 5
Reactant of Route 5
Glycyl-dl-serine
Reactant of Route 6
Reactant of Route 6
Glycyl-dl-serine

Citations

For This Compound
111
Citations
DN Shelke - Inorganica chimica acta, 1983 - Elsevier
… The peptide (X &and) was glycyl-DLserine (gly-ser) and one … oxygen of the peptide glycyl-DL-serine is replaced by the … was observed for the alcoholate group of glycyl-DL-serine. …
Number of citations: 4 www.sciencedirect.com
JF Reading, ID Watson, GR Hedwig - The Journal of Chemical …, 1990 - Elsevier
… For glycyl-Dr,-leucine, glycylglycine, and glycyl-DL-serine … As (aV&/aT), for glycyl-DL-serine is less than that for … to the expansion coefficient for glycyl-DL-serine. This is consistent with …
Number of citations: 48 www.sciencedirect.com
TC Tranter - Acta Crystallographica, 1952 - scripts.iucr.org
… Glycyl-L-tyrosine, glycyl-L- tyrosine hydrochloride, glycyl-DL-serine ,and glycyl-DL-leucine. By TC TRANTER, Wool Industries Research Association, 'Torridon', Headingley, Leeds 6, …
Number of citations: 3 scripts.iucr.org
SN Gridchin - Russian Journal of Physical Chemistry A, 2016 - Springer
… The values obtained for the heat effects of the dissociation of glycyl-DL-serine, glycyl-DL-threonine and glycyl-DL-valine at 298.15 K and ionic strength values equal to 0.1, 0.5, 1.0 (…
Number of citations: 8 link.springer.com
TP O'Barr, DA Pierce - Journal of Bacteriology, 1960 - Am Soc Microbiol
… A role of dipeptides in these interactions has been noted, in that growth was restored when L-serine was replaced in the basal medium by a dipeptide such as glycyl-DL-serine. …
Number of citations: 2 journals.asm.org
JF Reading, GR Hedwig - Journal of solution chemistry, 1989 - Springer
… , glycyl-DL-serine, glycyl-DL-threonine and glycyl-DLleucine were obtained from the Sigma Chemical Co. Each sample was recrystallized from water + ethanol. For glycyl-DL-serine and …
Number of citations: 38 link.springer.com
VB Naidoo, M Sankar - Journal of solution chemistry, 1998 - Springer
… of the glycyl peptides, eg, glycyl-D-asparagine, glycyl-DL-serine, glycyl-L-leucine, and glycyl-DL-… The pK2 values at 25C are 8.268 (glycyl-Dasparagine), 8.277 (glycyl-DL-serine), 8.323 (…
Number of citations: 2 link.springer.com
JF Reading, GR Hedwig - Thermochimica acta, 1994 - Elsevier
… interactions in aqueous solution of the glycyl dipeptides glycyl-Dleucine, glycyl-L-valine, glycyl-L-asparagine, glycyl-L-threonine, glycyl-DL-threonine and glycyl-DL-serine. The results …
Number of citations: 6 www.sciencedirect.com
Y Inomata, T Yamaguchi, A Tomita, D Yamada… - Journal of inorganic …, 2005 - Elsevier
… dipeptides: glycyl-dl-α-amino-n-butyric acid (H 2 gly-dl-but), glycyl-dl-valine (H 2 gly-dl-val), glycyl-dl- norleucine (H 2 gly-dl-norleu), glycyl-dl-threonine (H 2 gly-dl-thr), glycyl-dl-serine (…
Number of citations: 7 www.sciencedirect.com
野口敏, 松本重一郎 - 日本水産学会誌, 1975 - jlc.jst.go.jp
… Among the dipeptides, glycyl-DL-alanine, glycyl-DL-serine , glycyl-… glycyl-DL-serine, glycylasparagine, DL-alanylDL-alanine, … peptides, glycyl-DLalanine, glycyl-DL-serine, and …
Number of citations: 43 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.